molecular formula C4H6N2S B13030569 N-Methylisothiazol-3-amine

N-Methylisothiazol-3-amine

Cat. No.: B13030569
M. Wt: 114.17 g/mol
InChI Key: PTOSEJFVICJHJS-UHFFFAOYSA-N
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Description

N-Methylisothiazol-3-amine is a useful research compound. Its molecular formula is C4H6N2S and its molecular weight is 114.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

N-methyl-1,2-thiazol-3-amine

InChI

InChI=1S/C4H6N2S/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6)

InChI Key

PTOSEJFVICJHJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NSC=C1

Origin of Product

United States

Historical Context and Synthesis of N Methylisothiazol 3 Amine in Heterocyclic Chemistry

The journey into the world of N-Methylisothiazol-3-amine begins with the broader history of isothiazole (B42339) chemistry. The isothiazole ring system, a five-membered aromatic ring containing a nitrogen and a sulfur atom in a 1,2-arrangement, was first successfully synthesized in 1956. This discovery opened up a new chapter in heterocyclic chemistry, leading to extensive studies of the physical and chemical properties of isothiazole and its derivatives.

The synthesis of 3-aminoisothiazoles, the parent compounds to this compound, can be achieved through various routes. One patented method involves the reaction of a corresponding β-iminothioamide with an oxidizing agent. For instance, 5-amino-3-methylisothiazole is produced by the ring-closure of β-iminothiobutyramide using oxidizing agents like chloramine (B81541) or hydrogen peroxide. rsc.org

While specific documented syntheses for this compound are not abundant in readily available literature, its formation can be logically deduced from established chemical transformations. The synthesis would likely involve two key stages: the formation of the 3-aminoisothiazole core, followed by N-alkylation. General methods for the N-alkylation of amino groups are well-established in organic chemistry and can be applied to heterocyclic amines. nih.gov Such methods could include reacting 3-aminoisothiazole with a methylating agent.

The Enduring Significance of the Isothiazole Ring System

The isothiazole (B42339) ring is a cornerstone of modern heterocyclic chemistry, valued for its unique electronic properties and the diverse biological activities exhibited by its derivatives. nih.gov As aromatic systems, isothiazoles are relatively stable, yet they possess reactive sites that allow for a variety of chemical modifications. nih.gov

The presence of both sulfur and nitrogen atoms imparts distinct characteristics to the isothiazole ring. These heteroatoms influence the electron distribution within the ring, making it a valuable scaffold in medicinal chemistry and materials science. Isothiazole derivatives have been investigated for a wide range of applications, underscoring the versatility of this heterocyclic system. sigmaaldrich.com

Key Academic Research Trajectories for N Methylisothiazol 3 Amine

Evolution of Synthetic Strategies for this compound Analogues

The development of synthetic routes to this compound and its analogues has been a continuous area of research, building upon foundational reactions and progressively incorporating more sophisticated and efficient methodologies.

Classical Approaches: Reductive Amination and Nucleophilic Substitution in Amine Synthesis

Traditional methods for amine synthesis, such as reductive amination and nucleophilic substitution, have been fundamental in the preparation of precursors and analogues of this compound.

Reductive Amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an imine intermediate. wikipedia.orgresearchgate.net This method is valued for its versatility, allowing for the formation of primary, secondary, and tertiary amines. researchgate.netorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an amine in a one-pot process, followed by reduction. wikipedia.orgyoutube.com Common reducing agents include sodium cyanoborohydride (NaBH3CN), which selectively reduces the imine in the presence of the carbonyl starting material, and sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.com While effective, direct alkylation of amines can lead to multiple alkylations, a problem that reductive amination elegantly avoids. masterorganicchemistry.com

Nucleophilic Substitution offers another classical route to amines. This approach involves the reaction of an alkyl halide with an amine. libretexts.orgyoutube.com However, a significant drawback is the potential for over-alkylation, where the initially formed primary amine acts as a nucleophile and reacts further with the alkyl halide to produce secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com This lack of selectivity can complicate purification and lower the yield of the desired product. masterorganicchemistry.com

Early Cyclization Routes for Isothiazol-3(2H)-ones

The construction of the isothiazol-3(2H)-one ring is a critical step in the synthesis of many related compounds. Early methods primarily relied on cyclization reactions of appropriately substituted precursors.

One of the pioneering syntheses of 2-methylisothiazol-3(2H)-one (a related isothiazolinone) involved the cyclization of cis-N-methyl-3-thiocyanatoacrylamide. nih.gov Another established method is the oxidative cyclization of thiomalonamide derivatives and amides of 3-thionocarboxylic acids. tandfonline.comresearchgate.net For instance, the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl₂) leads to the formation of a 4-benzoyl-2-methylisothiazol-3(2H)-one intermediate, which upon nucleophilic displacement of the benzoyl group, yields the final product. nih.gov

A notable early synthesis that avoided the use of sulfuryl chloride (SO₂Cl₂) involved the cyclization of (Z)-3-(benzylsulfinyl)-N-methylpropenamide using trichloroacetic anhydride. This approach yielded the desired isothiazol-3-one without the formation of chlorinated byproducts. nih.gov

Modern Synthetic Innovations for Constructing the this compound Scaffold

Contemporary synthetic chemistry has introduced powerful new tools for the construction of complex molecules like this compound, with a focus on efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency. mdpi.combeilstein-journals.org These methods have been instrumental in developing novel routes to isothiazole and amine derivatives.

Various transition metals, including palladium, copper, and rhodium, have been employed in a range of coupling reactions. mdpi.comorganic-chemistry.org For example, copper-catalyzed reactions have been used for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and elemental sulfur. mdpi.com Similarly, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a variety of isothiazoles. organic-chemistry.org

CatalystReactantsProductReference
CuCl2-halobenzamides, S₈Benzo[d]isothiazol-3(2H)-ones mdpi.com
Rhodium1,2,3-thiadiazoles, nitrilesIsothiazoles organic-chemistry.org
PalladiumAryl halides, alkenesSubstituted alkenes mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Heterocyclic Synthesis

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H alkenylation has been successfully applied to the regioselective functionalization of thiazole (B1198619) derivatives at the C-2, C-4, and C-5 positions. rsc.org This methodology allows for the sequential construction of multifunctionalized thiazoles from simple starting materials.

Visible-light photocatalysis has gained significant attention as a green and sustainable method for organic synthesis. nih.gov This approach utilizes light energy to drive chemical reactions, often under mild conditions. Photocatalytic methods have been developed for the synthesis of amine derivatives. For instance, a photocatalytic method for obtaining benzothiazole (B30560) derivatives involves the generation of a reactive 2-azolyl radical from a 2-bromoazole under light irradiation in the presence of an iridium sensitizer. nih.gov

Organocatalytic and Biocatalytic Pathways for Amine Generation

The generation of the amine functionality is a critical step in the synthesis of N-substituted isothiazol-3-amines. While traditional chemical methods are prevalent, organocatalytic and biocatalytic approaches represent the frontier of green and highly selective synthesis.

Biocatalysis: The use of enzymes for amine synthesis offers unparalleled selectivity and operates under mild, environmentally benign conditions. Amine dehydrogenases (AmDHs) are a class of NAD(P)H-dependent enzymes that catalyze the reductive amination of carbonyl compounds to produce valuable amines, often with excellent enantioselectivity. researchgate.net In a potential biocatalytic route to an this compound precursor, an appropriate ketone could be converted to the corresponding chiral amine. This strategy is particularly attractive as it can generate stereochemically pure products. researchgate.net Furthermore, biocatalysts, such as those derived from chitosan, have been successfully employed in the synthesis of other sulfur- and nitrogen-containing heterocycles like thiazoles, highlighting the potential for applying similar enzymatic or chemo-enzymatic strategies to isothiazolone (B3347624) synthesis. nih.gov

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in organic synthesis. For the formation of C-N bonds, chiral organocatalysts can facilitate asymmetric amination reactions. While direct application to this compound is not widely documented, the principles have been established in the synthesis of other heterocyclic systems, such as 3,3-disubstituted oxindoles, where organocatalysis enables the asymmetric synthesis of products with two heteroatoms at a single carbon center. nih.gov Such strategies could conceivably be adapted to the isothiazolone framework, offering a metal-free alternative for installing the amine group with high stereocontrol.

Alternative Cyclization Methods: Leveraging Sulfoxide (B87167) and Other Intermediates

A robust and general route for synthesizing N-substituted isothiazol-3(2H)-ones involves the cyclization of N-substituted (Z)-3-(benzylsulfinyl)propenamides. rsc.org This method utilizes a sulfoxide as a key intermediate to facilitate the ring-closing process.

The synthesis proceeds via a trichloroacetic acid-mediated ring closure. The sulfoxide group acts as an effective leaving group precursor, enabling the intramolecular attack of the amide nitrogen onto the carbon bearing the sulfinyl group, which ultimately leads to the formation of the isothiazolone ring. This pathway has proven effective for a range of N-substituents, including bulky alkyl groups and various substituted phenyl groups. rsc.orgresearchgate.net

Table 1: Synthesis of N-Substituted Isothiazol-3(2H)-ones via Sulfoxide Intermediate An interactive data table based on research findings.

N-Substituent Precursor Reagent Outcome Reference
Various Alkyl/Aryl N-substituted (Z)-3-(benzylsulfinyl)propenamide Trichloroacetic Acid General route to N-substituted isothiazol-3(2H)-ones rsc.org
Bulky Alkyl (e.g., tert-butyl) N-tert-butyl-3-benzoylpropionamide Thionyl Chloride, then Alkali Successful synthesis of sterically hindered isothiazolones researchgate.netresearchgate.net

Hypervalent Iodine(III) Reagent Applications in Isothiazol-3(2H)-one Synthesis

Hypervalent iodine(III) reagents have become indispensable tools in modern organic synthesis due to their role as mild, environmentally friendly oxidants that can mimic the reactivity of heavy metals. nih.govacs.org These reagents are particularly effective in promoting oxidative cyclization reactions to form a wide array of heterocyclic compounds through the formation of C-N, C-S, or N-S bonds. nih.govacs.org

In the context of isothiazol-3(2H)-one synthesis, hypervalent iodine reagents such as phenyliodine diacetate (PIDA) or (diacetoxyiodo)benzene (B116549) (DIB) can facilitate the crucial oxidative N-S bond formation. rsc.org Starting from a suitable thioamide precursor, the iodine(III) reagent can activate the sulfur atom, promoting an intramolecular cyclization with the amide nitrogen. This approach is advantageous as it often proceeds under mild conditions and tolerates a broad range of functional groups. rsc.org The use of hypervalent iodine reagents has been demonstrated in various related transformations, including the thioamination of alkenes and the synthesis of isoxazoles and other heterocycles, underscoring their versatility and potential for constructing the isothiazolone core. nih.govrsc.orgarkat-usa.org Electrosynthesis can also be used to generate the active hypervalent iodine species catalytically, further enhancing the green credentials of this methodology. acs.org

Advanced Derivatization Strategies for this compound and Analogues

The detection and quantification of isothiazolones at trace levels in complex matrices present significant analytical challenges. Advanced derivatization strategies are often employed to enhance the physicochemical properties of the analytes, thereby improving their detection by modern analytical instrumentation.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization modifies the structure of an analyte to improve its analytical performance. researchgate.netsci-hub.se For isothiazolones, this can enhance volatility for gas chromatography or improve ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry.

Mass spectrometry imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly in tissue sections. nih.gov However, small, polar molecules like this compound can be challenging to detect due to poor ionization efficiency and interferences. On-tissue chemical derivatization (OTCD) addresses this by reacting the analyte with a tagging reagent directly on the tissue slice prior to analysis. nih.govsigmaaldrich.com

For amine-containing compounds, reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) or 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) can be used. nih.govacs.org These reagents react with the primary or secondary amine of the target molecule to form a Schiff base or an amide, respectively. The derivatization tag typically contains a pre-charged moiety or a group that is easily ionized, which significantly enhances the signal intensity in MALDI-MSI. nih.gov This strategy allows for the sensitive and specific imaging of amine-containing metabolites, and could be applied to visualize the distribution of this compound in biological tissues, providing valuable insights into its localization and metabolic fate. nih.govsigmaaldrich.com

The choice of analytical technique often dictates the need for derivatization. While high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can often analyze isothiazolinones directly without derivatization, gas chromatography (GC) analysis typically requires it. researchgate.netnih.govmdpi.com

Isothiazolinones, particularly those with higher polarity like methylisothiazolinone (MI) or benzisothiazolinone (BIT), exhibit poor volatility and can adsorb to active sites in the GC system. researchgate.netnih.gov To overcome this, a derivatization step is employed to increase volatility and thermal stability. youtube.comyoutube.com For example, BIT has been successfully derivatized with diazomethane (B1218177) to improve its chromatographic performance for GC-MS analysis, enabling detection at sub-microgram-per-liter levels in environmental water samples. researchgate.netnih.gov This contrasts with HPLC-MS/MS methods, which generally offer high selectivity and sensitivity without the need for this extra sample preparation step. researchgate.net

Table 2: Comparison of Derivatization in Isothiazolinone Analysis An interactive data table summarizing analytical derivatization strategies.

Analytical Method Derivatization Need Example Reagent Purpose Target Analogue Reference
GC-MS Required Diazomethane Improve volatility and chromatographic performance Benzisothiazolinone (BIT) researchgate.netnih.gov
HPLC-MS/MS Generally Not Required N/A Direct analysis is typically sensitive and selective MI, CMI, BIT, OI researchgate.netmdpi.com

Functionalization for Novel Chemical Entity Generation

The isothiazolone scaffold, including this compound, serves as a versatile template for the generation of novel chemical entities (NCEs). Through strategic functionalization of the core heterocyclic ring, chemists can systematically modify its structure to fine-tune physicochemical properties and explore new biological activities. Advanced synthetic methodologies, particularly in transition metal-catalyzed reactions, have significantly expanded the toolkit for creating diverse libraries of isothiazolone derivatives. The primary sites for modification on the isothiazolone framework are the nitrogen atom and the carbon atoms at positions 4 and 5.

Functionalization of the isothiazolone core is primarily centered on two key strategies: modification at the nitrogen position and the introduction of substituents onto the carbon backbone of the ring. These approaches allow for the synthesis of a vast array of new derivatives.

N-Position Functionalization

The nitrogen atom of the isothiazolone ring is a common site for introducing structural diversity. N-alkylation, for instance, is a fundamental transformation that allows for the attachment of various alkyl groups. This is typically achieved by reacting the N-H precursor with alkylating agents like alkyl halides. The nature of the N-substituent can significantly influence the compound's solubility, lipophilicity, and biological profile. For example, the synthesis of N-alkylated thiazolium salts has been demonstrated, showcasing the reactivity of the heterocyclic nitrogen. google.com This principle is extended to isothiazolones where varying the N-alkyl group from a simple methyl to a more complex octyl chain (as in 2-octyl-4-isothiazolin-3-one) dramatically alters the compound's application profile. nih.gov

C-Position Functionalization via Cross-Coupling and C-H Activation

More complex modifications involve creating new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the carbon backbone of the isothiazolone ring. These strategies are crucial for generating NCEs with substantially different shapes and electronic properties.

A prevalent two-step approach involves the initial halogenation of the isothiazolone ring, typically at the C5 position, to create a reactive "handle." This halogenated intermediate can then participate in a variety of transition metal-catalyzed cross-coupling reactions. youtube.com For instance, Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with amines, both typically catalyzed by palladium complexes, enable the introduction of a wide range of aryl, heteroaryl, and amino groups. youtube.comresearchgate.net The utility of such cross-coupling reactions has been demonstrated for related heterocyclic systems, where they are used to build molecular complexity. researchgate.net

A more advanced and atom-economical strategy is direct C-H functionalization. This method avoids the pre-functionalization (halogenation) step and instead uses a transition metal catalyst, such as palladium or iridium, to directly activate a C-H bond on the ring for coupling with a reaction partner. rsc.org This approach has been successfully applied to other nitrogen- and sulfur-containing heterocycles like benzothiazoles and quinazolinones to forge new C-C and C-N bonds under mild conditions. rsc.orgnih.gov Applying this methodology to the isothiazolone framework represents a frontier in the efficient generation of novel derivatives.

The table below summarizes key functionalization strategies for generating novel isothiazolone-based entities.

Functionalization StrategyReactive SiteKey Reagents / Catalyst SystemBond FormedResulting Novel Structure
N-AlkylationN-2Alkyl halide (e.g., Octyl bromide), BaseN-CN-Alkyl Isothiazolone
Suzuki-Miyaura CouplingC-5 (via halogenated intermediate)Aryl/Vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseC-CC5-Aryl/Vinyl Isothiazolone
Buchwald-Hartwig AminationC-5 (via halogenated intermediate)Amine (Alkyl/Aryl), Pd catalyst, Ligand, BaseC-NC5-Amino Isothiazolone
Direct C-H ArylationC-5Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), Ligand, BaseC-CC5-Aryl Isothiazolone

These synthetic methodologies empower chemists to systematically explore the chemical space surrounding the isothiazolone core. By strategically combining these techniques, libraries of novel compounds can be generated and screened for unique properties, extending their utility far beyond traditional applications.

Advanced Spectroscopic and Structural Characterization of N Methylisothiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons of N-Methylisothiazol-3-amine, respectively. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of the protons. For this compound, one would expect distinct signals for the methyl protons and the protons on the isothiazole (B42339) ring. The methyl protons (N-CH₃) typically appear as a singlet in a specific region of the spectrum. The protons on the isothiazole ring will have chemical shifts determined by their position relative to the sulfur and nitrogen heteroatoms and the amino group. Their splitting patterns will depend on the coupling with adjacent protons. chemistrysteps.com

Similarly, ¹³C NMR provides information on the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the isothiazole ring are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms. cdnsciencepub.com The methyl carbon will also have a characteristic chemical shift. For instance, in related isothiazole derivatives, the C-3 carbon chemical shift is significantly affected by substituents on the ring. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃2.5 - 3.530 - 40
C4-H6.0 - 7.5110 - 130
C5-H7.5 - 8.5140 - 160
C3 (quaternary)-150 - 170
C4-110 - 130
C5-140 - 160

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Variants (e.g., COSY, HMQC) for Unambiguous Assignment

To resolve ambiguities in spectral interpretation, two-dimensional (2D) NMR techniques are employed. youtube.comnptel.ac.in Correlation Spectroscopy (COSY) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would definitively link the signals of adjacent protons on the isothiazole ring.

Heteronuclear Multiple Quantum Coherence (HMQC), also known as Heteronuclear Single Quantum Coherence (HSQC), is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. youtube.comresearchgate.net This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. youtube.com For this compound, an HMQC spectrum would show a correlation peak between the methyl protons and the methyl carbon, as well as correlations between the ring protons and their respective attached carbons. researchgate.net

Application of Isotopic Labeling in NMR Studies

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful strategy to enhance NMR studies, particularly for complex molecules or to probe specific metabolic pathways. sigmaaldrich.comnih.gov While ¹³C and ¹⁵N are NMR-active, their low natural abundance can lead to weak signals. Uniformly labeling a molecule with ¹³C and/or ¹⁵N significantly increases sensitivity. sigmaaldrich.comnih.gov

For this compound, selective labeling of the methyl group with ¹³C could be used to specifically track its fate in biological systems or chemical reactions. ibs.fr Isotopic labeling can also simplify complex spectra by "turning on" or "turning off" signals from specific parts of the molecule. nih.gov This approach aids in resonance assignment and allows for more advanced NMR experiments to determine long-range connectivity and three-dimensional structure. nih.govibs.fr

Mass Spectrometry (MS) Techniques for Molecular Identification and Adduct Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. brentford.hounslow.sch.ukalgimed.com This precision allows for the determination of the elemental formula of a compound, as the exact mass of an ion is unique to its atomic composition. algimed.com For this compound (C₄H₆N₂S), HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas. This capability is crucial for the unambiguous identification of the compound in complex samples. larancelab.com

Table 2: Exact Mass of this compound

Compound Formula Calculated Exact Mass [M+H]⁺
This compoundC₄H₆N₂S115.03247

Note: The exact mass is calculated for the protonated molecule [M+H]⁺, which is commonly observed in techniques like electrospray ionization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex mixtures, such as biological fluids. rsc.orgnih.gov The liquid chromatography step separates the components of a mixture, and the tandem mass spectrometry provides structural information and quantification. thermofisher.com

In the context of this compound, LC-MS/MS would be the method of choice for studying its metabolism. rsc.org This technique can be used to identify and quantify metabolites, which are the products of the body's enzymatic transformation of the parent compound. nih.gov For example, a study on the related compound methylisothiazolinone used LC-MS/MS to quantify a mercapturic acid metabolite in human urine. rsc.org A similar approach could be applied to identify and measure metabolites of this compound, providing insights into its biotransformation pathways. The multiple reaction monitoring (MRM) mode in LC-MS/MS offers high specificity and sensitivity for quantitative analysis. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large, fragile molecules with minimal fragmentation. wikipedia.org In this three-step process, a sample is mixed with a suitable matrix material, irradiated by a pulsed laser to trigger ablation and desorption, and finally, the analyte molecules are ionized for mass analysis. wikipedia.org MALDI Imaging Mass Spectrometry (MALDI-IMS) combines the chemical specificity of mass spectrometry with the spatial fidelity of microscopy to visualize the distribution of molecules directly in tissue sections. osti.govresearchgate.nethubmapconsortium.org

While direct MALDI-IMS studies specifically on this compound are not extensively documented, the technique has proven effective for imaging various small molecules, metabolites, lipids, and proteins in tissues. osti.govresearchgate.net The process involves mounting thinly sectioned tissue onto a conductive slide and coating it with a light-absorbing matrix. hubmapconsortium.org A laser irradiates defined pixels on the tissue, generating ions that are analyzed to create a mass spectrum for each location, thus mapping the spatial distribution of the target molecule. osti.govhubmapconsortium.org For small molecules, on-tissue chemical derivatization can be employed to enhance detection sensitivity. nih.gov For instance, derivatizing a small organic molecule like 3-methoxysalicylamine with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) significantly improved its detection by MALDI-IMS. nih.gov Given that tertiary amines can exhibit unique behavior in MALDI-TOF MS, often showing strong [M - H]+ ion peaks due to dehydrogenation, this characteristic could potentially be exploited for the imaging of this compound. nih.gov

The successful application of MALDI-IMS to related isothiazolinone compounds and other small molecules suggests its potential for elucidating the spatial distribution of this compound in biological and material samples. osti.govmdpi.com

Electronic Absorption Spectroscopy (UV-Vis) for Valence Electron Excitation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons to higher energy levels. ncku.edu.tw This technique is valuable for identifying functional groups containing π-electrons or non-bonding electrons (n-electrons) and can provide insights into the electronic structure of a molecule. ncku.edu.tw

The analysis of the UV-Vis spectrum of a compound like this compound would reveal electronic transitions, likely involving the π-system of the isothiazole ring and the non-bonding electrons on the nitrogen and sulfur atoms. A study on 3-methyl-4-nitroisothiazole (B86254) utilized UV-Vis spectral analysis to understand its valence electron excitation and electron transitions. researchgate.netresearchgate.net The absorption wavelengths and molar absorptivities (ε) are characteristic of the electronic structure. ncku.edu.tw Theoretical calculations can complement experimental UV-Vis spectra by predicting the energies and oscillator strengths of electronic transitions, aiding in their assignment. semanticscholar.org

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hzdr.dehzdr.de

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Studies on related isothiazole and isoxazole (B147169) derivatives have successfully used SC-XRD to elucidate their structures. nih.govrsc.org For instance, the crystal structure of methylisothiazolinone (MIT) was determined for the first time using SC-XRD on a crystal grown from the melt. mdpi.com This analysis revealed a planar five-membered ring with the methyl group slightly bent out of the plane. mdpi.com The C-S-N angle was found to be 90.81(2)°. mdpi.com Similarly, structural data for other isothiazole derivatives show the planarity of the ring and provide precise bond lengths.

Table 1: Selected Crystallographic Data for Methylisothiazolinone (MIT) - A Related Compound mdpi.com Data presented for illustrative purposes as specific data for this compound is not available.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.955(1)
b (Å)6.789(1)
c (Å)7.289(1)
α (°)111.08(1)
β (°)101.99(1)
γ (°)107.54(1)
Volume (ų)249.59(5)
Z2

Analysis of Intermolecular Interactions and Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is determined by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. SC-XRD data allows for a detailed analysis of these interactions. hzdr.de

In the crystal structure of methylisothiazolinone (MIT), molecules are organized into layers with short C-H···O hydrogen bonding interactions within the sheets. mdpi.com The average distance between these layers is approximately 3.2 Å. mdpi.com In contrast, other isothiazolinone derivatives like MCI exhibit herring-bone type packing arrangements. mdpi.com Studies on isoxazol-3-ols and isothiazol-3-ols have shown that these molecules form hydrogen-bonded dimers in the solid state. rsc.org

For this compound, one would expect the amine group to participate in hydrogen bonding (N-H···N or N-H···S), which would be a dominant factor in its crystal packing. The analysis would involve identifying these hydrogen bonds and other weaker interactions to understand the supramolecular architecture of the solid state.

Conformational Analysis in the Solid State

The precise three-dimensional arrangement of atoms in a molecule in its solid, crystalline state is determined using techniques such as single-crystal X-ray diffraction. anucde.info This analysis provides definitive data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. While published crystallographic data specifically for this compound were not identified in a comprehensive literature search, a detailed structural analysis of its close isomer, 2-methyl-1,2-thiazol-3(2H)-one, commonly known as Methylisothiazolinone (MIT), offers significant insight into the likely conformation of the core isothiazole ring. researchgate.netmdpi.comwikipedia.org The crystal structure for MIT was determined for the first time in 2024 through in situ cryocrystallography of a melt-grown crystal. researchgate.netwikipedia.org

The analysis of MIT revealed a planar five-membered isothiazole ring. researchgate.net However, the exocyclic methyl group attached to the nitrogen atom was found to be slightly bent out of this plane. researchgate.netmdpi.com The planarity of the heterocyclic ring is a key conformational feature, influenced by the delocalization of π-electrons within the ring. The nitrogen atom in the related alkylamines typically adopts a sp³-hybridized, tetrahedral geometry. libretexts.org

The crystal structure of MIT is characterized by a layered arrangement where molecules are organized into sheets. researchgate.netmdpi.com This packing is stabilized by short intermolecular C-H···O hydrogen bonding interactions within these sheets, with an average distance of about 3.2 Å between them. researchgate.netmdpi.com In the case of this compound, the presence of the amino group (-NH₂) would introduce the potential for stronger N-H···N or N-H···S intermolecular hydrogen bonds, which would likely be a dominant factor in its crystal packing and solid-state conformation.

Detailed bond lengths and angles for the isothiazole ring in MIT have been reported and provide a valuable reference for understanding the geometry of this heterocyclic system. mdpi.com The C-S-N angle within the ring is notably small at 90.81(2)°, a constraint imposed by the five-membered ring structure. researchgate.netmdpi.com

The specific bond distances and angles from the X-ray analysis of MIT are presented in the tables below. These values serve as a robust model for the expected geometry of the isothiazole core in this compound.

Table 1: Selected Bond Distances in Methylisothiazolinone (MIT) Data sourced from crystallographic analysis of the MIT isomer. mdpi.com

BondLength (Å)
S1 - N21.6851(5)
S1 - C51.7096(6)

Table 2: Selected Bond Angles in Methylisothiazolinone (MIT) Data sourced from crystallographic analysis of the MIT isomer. researchgate.netmdpi.com

AngleDegrees (°)
C5 - S1 - N290.81(2)

Computational and Theoretical Chemistry Studies on N Methylisothiazol 3 Amine

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in a series of molecular orbitals. youtube.comyoutube.com This approach is fundamental to understanding chemical bonding and reactivity. By combining atomic orbitals, MO theory generates an equal number of molecular orbitals: bonding orbitals of lower energy, which contribute to bond formation, and antibonding orbitals of higher energy, which destabilize the molecule if occupied. youtube.com The relative energies and occupancies of these orbitals dictate the molecule's stability and behavior. youtube.com

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity predictions by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. For N-Methylisothiazol-3-amine, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and sulfur atoms, while the LUMO would be a π* antibonding orbital associated with the isothiazole (B42339) ring. Analyzing the energies and spatial distributions of these orbitals allows for the prediction of how this compound will interact with other reagents. libretexts.org

Table 1: Conceptual Frontier Molecular Orbital Parameters for this compound This table illustrates the type of data generated from FMO analysis. Values are hypothetical.

ParameterConceptual Value (eV)Implication for Reactivity
EHOMO (Highest Occupied Molecular Orbital Energy)-8.50Indicates the energy of the most available electrons; relates to ionization potential and nucleophilicity.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-0.75Indicates the energy of the lowest-energy orbital for accepting electrons; relates to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)7.75A larger gap suggests higher kinetic stability and lower chemical reactivity.

Computational chemistry can be used to model potential reaction pathways for this compound, such as electrophilic substitution or reactions at the amine group. For each proposed mechanism, the activation energy (Ea) can be calculated, which represents the energy barrier that must be overcome for the reaction to proceed. nih.gov A lower activation energy indicates a more favorable and faster reaction pathway. mdpi.com By comparing the activation energies of different potential reactions, chemists can predict the most likely product and the conditions required to achieve it. These calculations involve locating the transition state structure, which is the highest energy point along the reaction coordinate, and determining its energy relative to the reactants. nih.gov

Table 2: Hypothetical Activation Energies for Proposed Reactions of this compound This table provides an example of how activation energy calculations can be used to compare reaction pathways. Values are for illustrative purposes.

Reaction PathwayHypothetical Transition StateCalculated Activation Energy (kcal/mol)Predicted Feasibility
Electrophilic Aromatic Substitution at C4[C4H5N2S-E]+ Complex18.5Highly feasible under standard conditions.
N-Alkylation of the amine group[C4H5N2S-R]+ Complex25.2Requires more forcing conditions (e.g., higher temperature).
Ring Opening via Nucleophilic Attack at Sulfur[C4H5N2S-Nu]- Intermediate35.0Kinetically unfavorable.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler variable than the complex many-electron wavefunction. multidisciplinaryjournals.com DFT methods, such as the popular B3LYP functional, are known for providing a good balance between accuracy and computational cost. mdpi.com

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. scispace.com The isothiazole ring is expected to be largely planar, while the exocyclic amine group would adopt a trigonal pyramidal geometry. libretexts.org The optimization process yields a stable molecular structure from which various electronic properties, such as charge distribution and dipole moment, can be calculated. multidisciplinaryjournals.com

Table 3: Key Geometric Parameters Determined by DFT Geometry Optimization for this compound This table shows examples of the structural data obtained from geometry optimization. Specific values are not available from the search results.

ParameterDescription
S-N Bond LengthThe distance between the sulfur and nitrogen atoms in the isothiazole ring.
C3-N(amine) Bond LengthThe distance between the C3 carbon of the ring and the nitrogen of the amine group.
C-S-N Bond AngleThe angle formed by the C5, S, and N1 atoms within the ring.
H-N-H Bond AngleThe angle within the exocyclic amine group.
C2-C3-N(amine)-H Dihedral AngleThe torsional angle describing the orientation of the amine group relative to the ring plane.

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks observed in an infrared (IR) or Raman spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds. This theoretical spectrum can be compared with experimental data to confirm the structure of a synthesized compound. While basic calculations often use a harmonic approximation, more advanced methods can include anharmonic corrections to provide a more accurate prediction that accounts for the true shape of the potential energy surface. mdpi.com

This compound can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this molecule, a key equilibrium to consider is the amine-imine tautomerism, where the this compound form can potentially convert to N-Methylisothiazol-3(2H)-imine.

DFT calculations are an excellent tool for investigating tautomerism. By calculating the total electronic energy of each tautomer, it is possible to determine their relative stabilities. researchgate.net The tautomer with the lowest calculated energy is predicted to be the most abundant form at equilibrium. These studies can also model the transition state for the interconversion, providing insight into the energy barrier and the kinetics of the tautomerization process.

Conceptual DFT Global Reactivity Descriptors

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.net Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Table 1: Illustrative Global Reactivity Descriptors for a Thiazole (B1198619) Derivative (3-phenylbenzo[d]thiazole-2(3H)-imine) at the M06-2x/6-311++G(d,p) level of theory. researchgate.net

DescriptorValue (eV)
HOMO-7.21
LUMO-1.36
Energy Gap (ΔE)5.85
Ionization Potential (I)7.21
Electron Affinity (A)1.36
Electronegativity (χ)4.29
Chemical Hardness (η)2.93
Chemical Softness (S)0.34
Electrophilicity Index (ω)3.14

This table is generated based on data from a study on a related thiazole derivative to illustrate the concept.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonds (sigma, pi). A key aspect of NBO analysis is its ability to quantify the stabilizing effects of hyperconjugation, which involves the interaction between a filled (donor) orbital and an empty (acceptor) orbital.

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. These interactions play a crucial role in determining molecular stability, geometry, and reactivity.

For this compound, NBO analysis would reveal important hyperconjugative interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent sigma bonds, or interactions involving the pi-system of the isothiazole ring. While a specific NBO analysis for this compound is not provided in the search results, data from a study on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives can illustrate the types of interactions and stabilization energies that would be expected. acs.org

Table 2: Representative Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2)) from NBO Analysis of a Thiazole Derivative. acs.org

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (1) N1σ(C2-N3)5.2
LP (1) N3π(C4-C5)18.7
π (C4-C5)π(C6-C7)22.3
σ (C2-H2)σ(N1-C5)1.1

This table is a representative example based on typical NBO analysis results for related heterocyclic systems to illustrate the concept.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reaction pathways and characterizing the transition states involved. This allows for a deeper understanding of reaction mechanisms, kinetics, and the factors that control product formation. For this compound, a key reaction of interest would be N-alkylation, a common transformation for amines.

Reaction pathway modeling typically involves identifying the stationary points on the potential energy surface, including the reactants, products, intermediates, and transition states. The transition state is a critical point on the reaction coordinate that represents the energy maximum and connects the reactants (or intermediates) to the products. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in the reaction rate.

While a specific computational study on the reaction pathways of this compound was not found, the literature provides insights into the N-alkylation of various N-heterocycles. organic-chemistry.org For instance, the N-alkylation of a thiazole derivative would likely proceed through a transition state where the nitrogen atom of the amine group attacks the electrophilic carbon of an alkylating agent.

A plausible reaction pathway for the N-methylation of an isothiazole amine could involve the following steps:

Formation of a reactive intermediate: The isothiazole amine acts as a nucleophile.

Nucleophilic attack: The lone pair of the nitrogen atom attacks the methyl group of a methylating agent (e.g., methyl iodide).

Transition State: A transition state is formed where the N-C bond is partially formed, and the C-I bond is partially broken.

Product Formation: The N-methylated product is formed along with the leaving group.

The characterization of the transition state would involve confirming that it has a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

N Methylisothiazol 3 Amine in Heterocyclic and Organosulfur Chemistry

N-Methylisothiazol-3-amine as a Core Building Block in Heterocyclic Synthesis

This compound and its parent compound, 3-amino-isothiazole, are valuable building blocks in organic synthesis, primarily due to the reactive sites on the isothiazole (B42339) core. thieme-connect.com The amino group at the C-3 position can act as a nucleophile, while the ring itself can be functionalized through various reactions, making it a versatile scaffold for constructing more complex heterocyclic systems.

The synthesis of 3-amino-isothiazoles, which are recognized as important pharmacophores, can be achieved through methods like the metal-free amination of 3-bromoisothiazoles. sci-hub.se This rapid access to the 3-amino-isothiazole core allows for its use as a starting material in multi-step syntheses. thieme-connect.comsci-hub.se The general strategy involves using the isothiazole nucleus with its reactive substituents to build larger, biologically active molecules. thieme-connect.comthieme-connect.com The versatility of the isothiazole ring allows for its incorporation into diverse molecular architectures, including those with applications as potential inhibitors of biological targets. thieme-connect.com

The utility of this scaffold is further demonstrated by its ability to undergo (3+2)-heterocyclization reactions, where fragments are combined to form the isothiazole ring, which can then be further modified. thieme-connect.comthieme-connect.com This approach enables the synthesis of a wide array of substituted isothiazoles for various research applications. thieme-connect.com

Comparative Studies of Reactivity Across Isothiazolinone Derivatives

The reactivity of this compound is best understood when compared with its more widely known cousins, the isothiazolinones, such as 2-methylisothiazol-3(2H)-one (MI), 5-chloro-2-methylisothiazol-3(2H)-one (MCI), and benzisothiazolinone (BIT). nih.govnih.gov The fundamental difference lies in the functional group at the C-3 position: an amine versus a ketone (an endocyclic amide, or lactam). This structural variance dictates their chemical behavior.

Isothiazolinones like MI and MCI are potent electrophiles. The electron-withdrawing carbonyl group and the adjacent sulfur atom render the N-S bond susceptible to nucleophilic attack, which is the basis of their biocidal activity. nih.gov In contrast, the 3-amino group in this compound imparts nucleophilic character to the molecule at that position.

The table below summarizes the key reactivity differences.

DerivativeC-3 Functional GroupPrimary Reactive NatureCommon Reactions
This compound Exocyclic Amine (-NHCH₃)NucleophilicAcylation, Alkylation on the amino group
Methylisothiazolinone (MI) Endocyclic Amide (Ketone)ElectrophilicNucleophilic attack on the sulfur atom, ring opening
Methylchloroisothiazolinone (MCI) Endocyclic Amide (Ketone)Highly ElectrophilicNucleophilic attack enhanced by the C-5 chloro group
Benzisothiazolinone (BIT) Fused Endocyclic AmideElectrophilicSimilar to MI, with reactivity influenced by the fused benzene (B151609) ring
Octylisothiazolinone (OIT) Endocyclic Amide (Ketone)ElectrophilicReactivity influenced by the long N-octyl chain (lipophilicity)

This table is based on general principles of chemical reactivity for the respective functional groups.

While structural similarity, particularly the shared isothiazole ring, might suggest potential for cross-reactivity in certain contexts, the difference in the C-3 substituent fundamentally alters the electronic properties and the types of reactions these molecules will undergo. uantwerpen.be

Influence of Ring Substituents on Isothiazole Reactivity

The chemical reactivity of the isothiazole ring is highly dependent on the nature and position of its substituents. thieme-connect.com The presence of electron-withdrawing or electron-donating groups can significantly modulate the ring's susceptibility to nucleophilic or electrophilic attack and can also enable ring transformation reactions. sci-hub.se

Electron-withdrawing groups (EWGs), such as halogen atoms (Cl, Br) or cyano groups (-CN) at the C-4 and/or C-5 positions, activate the ring for nucleophilic substitution. thieme-connect.com For instance, isothiazoles containing chlorine atoms at positions 4 and 5 successfully undergo nucleophilic substitution reactions, particularly when an electron-withdrawing group is also present at position 3. thieme-connect.com The presence of an EWG is also a key factor in promoting the rearrangement of isothiazoles into other heterocyclic systems, such as pyrazoles. sci-hub.se

Conversely, electron-donating groups (EDGs) would be expected to increase the electron density of the ring, making it more susceptible to electrophilic substitution, although this is less commonly exploited than nucleophilic substitution on activated rings. The reactivity is also influenced by the position of the substituent. For example, a nucleophilic attack might be directed to the C-5 position in a 4,5-dichloroisothiazole derivative. researchgate.net

The following table details the influence of different substituent types on the reactivity of the isothiazole ring.

Substituent TypePosition(s)Effect on RingTypical Reactions PromotedExample
Electron-Withdrawing (e.g., -Cl, -Br, -CN) C4, C5Decreases electron density (activates for nucleophilic attack)Nucleophilic Aromatic Substitution (SNAr) sci-hub.se, Ring Rearrangement sci-hub.seReaction of 4,5-dichloro-3-trichloromethylisothiazole with amines. researchgate.net
Electron-Donating (e.g., -NH₂, -OR) C3, C5Increases electron density (activates for electrophilic attack)Electrophilic Aromatic SubstitutionNot as commonly reported as nucleophilic substitution on activated rings.
Leaving Group (e.g., -Br) C3Allows for substitution at C3Nucleophilic substitution to introduce other functional groups (e.g., amines). sci-hub.seSynthesis of 3-amino-isothiazoles from 3-bromoisothiazoles. sci-hub.se

This table summarizes general reactivity trends based on substituent effects described in the literature. sci-hub.sethieme-connect.comresearchgate.net

Interplay with Other Nitrogen- and Sulfur-Containing Heterocycles

The isothiazole scaffold, including derivatives like this compound, can be a precursor for the synthesis of other important heterocyclic systems. These transformations highlight the rich chemistry of the isothiazole ring and its role in building molecular diversity.

A prominent example is the rearrangement of isothiazoles into pyrazoles. thieme-connect.com This reaction, often promoted by treatment with hydrazine, involves a nucleophilic attack at the C-5 position, followed by the opening of the isothiazole ring and subsequent intramolecular cyclization to form the more stable pyrazole (B372694) ring. sci-hub.se The success of this rearrangement often requires an electron-withdrawing substituent on the isothiazole ring to facilitate the initial nucleophilic attack. sci-hub.se

Isothiazole derivatives also serve as building blocks for fused heterocyclic systems. For example, 4,5-diamino-3-methylisothiazole can react with diethoxymethyl acetate (B1210297) to yield 3-methylimidazo[4,5-d]isothiazole, demonstrating a direct pathway to fused imidazole-isothiazole structures. researchgate.net Furthermore, reactions of substituted isothiazoles with other heterocyclic amines are well-documented. The selective reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines like piperidine, morpholine, and pyrrolidine (B122466) results in the nucleophilic replacement of the 5-chlorine atom to yield 5-amino-substituted isothiazoles. researchgate.net This demonstrates the interplay where one heterocycle is used to functionalize another.

The isothiazole ring can also interact with other sulfur-containing heterocycles. For example, the reaction of 2-imino-3,4-dihydro-2H-pyrrole with sulfur can lead to the formation of thiazolylisothiazoles, showcasing a complex transformation where the isothiazole ring is constructed alongside another sulfur-containing heterocycle. medwinpublishers.com These examples underscore the role of isothiazoles not just as standalone functional units but also as key intermediates in the synthesis and modification of a wide range of N- and S-containing heterocycles. nih.gov

N Methylisothiazol 3 Amine As a Synthetic Intermediate and Probe in Chemical Research

Utility in the Preparation of Diverse Organic Substances, Including Pharmaceuticals and Agrochemicals

The isothiazole (B42339) nucleus is a key component in a variety of biologically active compounds, making its derivatives, such as N-methylisothiazol-3-amine, valuable intermediates in medicinal and agrochemical chemistry. researchgate.net The reactivity of the amino group, combined with the electronic properties of the heterocyclic ring, allows for its incorporation into larger, more complex molecular architectures.

Thiazole (B1198619) and isothiazole derivatives are foundational in the synthesis of numerous medicinal products. ekb.eg For example, a patented process describes the conversion of 5-amino-3-methylisothiazole into S-p-aminobenzenesulphonamido-3-methyl isothiazole. This resulting sulfonamide derivative was reported to exhibit antibacterial activity against E. coli that is comparable to or greater than that of the well-known antibiotic sulfathiazole. google.com This highlights a direct pathway from an amino-isothiazole core to a therapeutically relevant compound. The synthesis involves standard acylation reactions of the amino group, demonstrating its utility as a synthetic handle. google.com

Beyond pharmaceuticals, isothiazole derivatives are integral to the development of agrochemicals. The core structure is found in compounds designed as fungicides and pesticides, leveraging the inherent biological activity of the isothiazole ring system. ekb.eg The ability to modify the amino group of compounds like this compound allows chemists to tune the physical and biological properties of the final products to suit specific agricultural applications.

Development of this compound-Based Chemical Probes for Investigating Biochemical Systems

The isothiazole amine framework serves as a versatile scaffold for the design of chemical probes, which are essential tools for exploring complex biochemical processes. These probes can be tailored to interact with specific biological targets, such as proteins and metal ions, providing insights into their function and mechanism of action.

Derivatives of the isothiazole core are used to create mechanism-based inhibitors that can covalently or non-covalently interact with enzyme active sites. A notable example involves N-acyl-substituted 1,2-benzisothiazol-3-one derivatives, which have been synthesized and evaluated as potent inhibitors of caspase-3 and caspase-7, enzymes central to the process of apoptosis. nih.gov Some of these compounds demonstrated nanomolar potency and were shown to protect cells from induced apoptosis. nih.gov Molecular docking studies confirmed that these inhibitors bind within the enzyme's active site, illustrating their function as probes for studying protease activity. nih.gov

In another application, aminothiazole moieties have been incorporated into more complex structures to target other critical enzymes. Researchers have designed and synthesized pyrazine-based inhibitors targeting mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a key enzyme in Mycobacterium tuberculosis. nih.gov These compounds, featuring a substituted N-(thiazol-2-yl)pyrazine-2-carboxamide structure, showed high inhibition of the isolated enzyme. nih.gov Such inhibitors serve as valuable chemical probes to validate new drug targets and to understand the enzymatic mechanisms essential for pathogen survival.

The nitrogen and sulfur atoms within the isothiazole ring, along with the exocyclic amino group, provide multiple potential coordination sites for metal ions. This has led to extensive research into the use of this compound analogs as ligands in coordination chemistry. researchgate.net Schiff base ligands, readily formed by condensing aminothiazoles with aldehydes, are particularly common and can form stable complexes with a wide range of transition metals. ekb.egmdpi.com

The coordination behavior often involves the azomethine nitrogen (from the Schiff base) and the thiazole ring nitrogen acting as a bidentate chelating agent. mdpi.com The resulting metal complexes have diverse applications, from catalysis to materials science and medicine. For instance, complexes of thiazole-derived ligands with metals like gold have been synthesized, where the ligand coordinates through a phosphorus atom (if present) and can be induced to bind via a nitrogen atom. researchgate.net

The coordination can also involve the thiazole nitrogen of one molecule and the amino group of another, bridging metal centers or forming complex polynuclear structures. srce.hr The geometry and stability of these complexes are influenced by the specific metal ion, the substituents on the ligand, and the reaction conditions. mdpi.com This tunability allows for the rational design of metal complexes with specific electronic, magnetic, and reactive properties.

Table 1: Examples of Metal Complexes with Thiazole/Isothiazole-Based Ligands

Metal IonLigand TypeCoordination ModeResulting GeometrySource(s)
Co(II), Ni(II), Cu(II)Schiff Base (from 2-amino-6-methoxy-benzothiazole)Bidentate (Azomethine N, Thiazole N)Octahedral mdpi.com
Zn(II)Schiff Base (from 2-aminobenzothiazole)Bidentate (Deprotonated OH, Imine N)Tetrahedral srce.hr
Fe(III), Cr(III)Schiff Base (from 2-amino-6-methoxy-benzothiazole)Monodentate and BidentateOctahedral mdpi.com
Au(I)N-(diphenylphosphino)thiazol-2-amineMonodentate (P atom) or Bidentate (P, N atoms)Linear (Monodentate) researchgate.net
Ru(III)Tridentate P,N,N LigandFacialDistorted Octahedral researchgate.net

Strategies for Modulating Chemical Reactivity in Targeted Syntheses

Controlling the reactivity of multifunctional molecules like this compound is paramount for achieving desired synthetic outcomes. Chemists employ various strategies to direct reactions to specific sites on the molecule, a concept known as regioselectivity.

One of the most powerful strategies for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. nih.gov By choosing the appropriate starting materials, this method allows for precise control over the substitution pattern on the resulting thiazole ring. For example, new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles have been prepared in a multi-step procedure that relies on a regioselective Hantzsch synthesis in the final step. nih.gov

Another strategy involves leveraging the different nucleophilicities of the atoms within the heterocyclic system. In the synthesis of 1,4-benzothiazines from 2-aminothiophenol (B119425) and epoxides, the reaction is regioselective because the sulfur atom is a stronger nucleophile than the nitrogen atom of the amine group. researchgate.net This ensures that the sulfur atom exclusively attacks the less sterically hindered carbon of the epoxide ring, directing the entire course of the cyclization. researchgate.net Solvent choice can also play a critical role in controlling regioselectivity, as demonstrated in the catalytic synthesis of imidazolidineiminodithiones where DMF as a solvent selectively yields a single regioisomer. nih.gov These examples underscore the importance of understanding and manipulating electronic and steric effects to achieve targeted and efficient syntheses.

Table 2: Strategies for Regioselective Synthesis Involving Thiazole/Isothiazole Analogs

Reaction TypeReactantsKey StrategyOutcomeSource(s)
Hantzsch Thiazole SynthesisThioamide and α-bromocarbonylCyclocondensationFormation of specifically substituted thiazole ring nih.gov
Ring-closing HeterocyclizationN-arylcyanothioformamides and isothiocyanatesSolvent control (DMF), catalysis (triethylamine)Exclusive formation of one regioisomer of imidazolidineiminodithiones nih.gov
Nucleophilic Ring Opening2-aminothiophenol and α-cyano α-alkoxy carbonyl epoxidesExploiting differential nucleophilicity (S vs. N)Regioselective attack by the sulfur atom to form 1,4-benzothiazines researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.